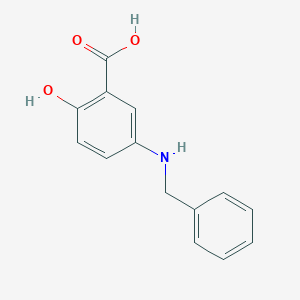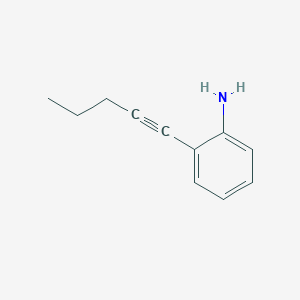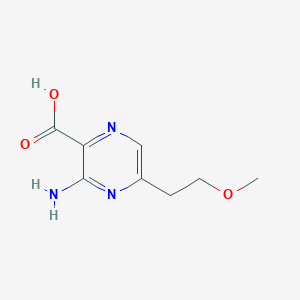
3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid is a heterocyclic compound that contains both amino and carboxylic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,3-dichloropyrazine with 2-methoxyethylamine under controlled conditions to introduce the 2-methoxy-ethyl group. This is followed by the introduction of the amino group at the 3-position through nucleophilic substitution reactions. The final step involves the carboxylation of the pyrazine ring to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
科学研究应用
3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The exact pathways involved depend on the specific application and the molecular targets being investigated.
相似化合物的比较
Similar Compounds
- 3-Amino-5-ethyl-pyrazine-2-carboxylic acid
- 3-Amino-5-methyl-pyrazine-2-carboxylic acid
- 3-Amino-5-(2-hydroxy-ethyl)-pyrazine-2-carboxylic acid
Uniqueness
3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid is unique due to the presence of the 2-methoxy-ethyl group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C8H11N3O3 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3/c1-14-3-2-5-4-10-6(8(12)13)7(9)11-5/h4H,2-3H2,1H3,(H2,9,11)(H,12,13) |
InChI 键 |
CKHHGVBSLZRXTK-UHFFFAOYSA-N |
规范 SMILES |
COCCC1=CN=C(C(=N1)N)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-Spiro[2.5]octane-1-carboxylic acid](/img/structure/B8569851.png)
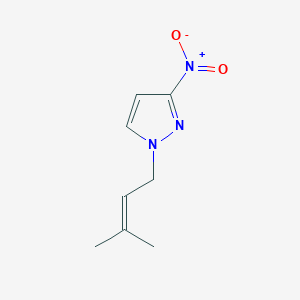
![Methyl 5-{[1-(thiophen-2-yl)ethyl]carbamoyl}thiophene-2-carboxylate](/img/structure/B8569875.png)
![2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate](/img/structure/B8569891.png)
![2,6-Dimethyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-4-amine](/img/structure/B8569915.png)
![N-[(2-Nitrophenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B8569923.png)

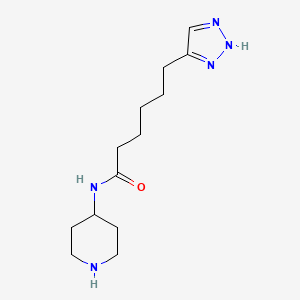
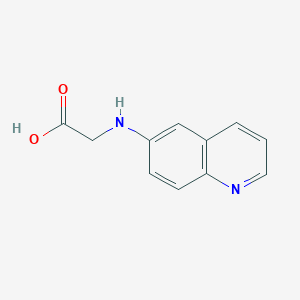
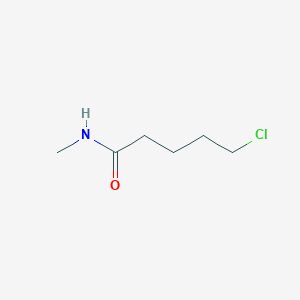
![Ethyl [4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]carbamate](/img/structure/B8569953.png)
